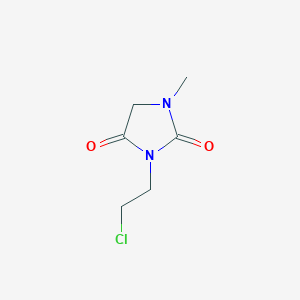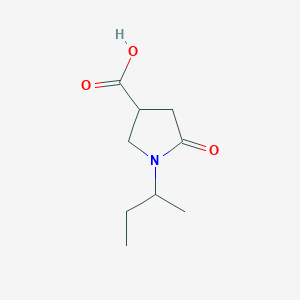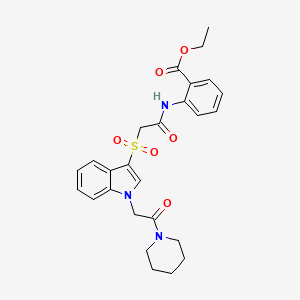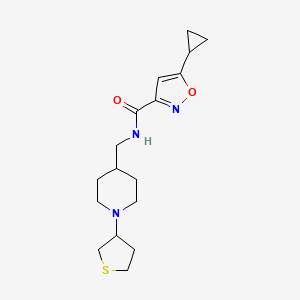![molecular formula C20H15Cl2N5O3 B2515802 N-(3-chloro-4-methoxyphenyl)-2-[1-(2-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 1894995-41-5](/img/structure/B2515802.png)
N-(3-chloro-4-methoxyphenyl)-2-[1-(2-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound appears to be a novel synthetic molecule with potential biological activity. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds with related structures and potential anticancer properties. For instance, the first paper discusses a compound with a chlorothieno[3,2-d]pyrimidin moiety and its synthesis, crystal structure, and antiproliferative activity . The second paper describes the synthesis of acetamide derivatives with a methoxyphenyl group and their cytotoxicity against various cancer cell lines . The third paper outlines the synthesis of compounds bearing an N-(4-chlorophenyl)acetamide moiety and their chemical characterization . These studies may offer a foundational understanding of the synthesis and properties of related compounds, which could be extrapolated to the compound of interest.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, starting with basic aromatic or heteroaromatic compounds. For example, the synthesis of the compound in the first paper involved condensation reactions, chlorination, and further condensation with ethane-1,2-diamine . The second paper describes a linear synthesis approach for acetamide derivatives, which were characterized by various spectroscopic methods . The third paper also details a multi-step synthesis process, including the formation of bis(pyrazol-5-ols) and pyridones . These methods could potentially be adapted for the synthesis of the compound , considering the similarities in functional groups and structural motifs.
Molecular Structure Analysis
The molecular structure of such compounds is typically elucidated using X-ray crystallography, as seen in the first paper, where the crystal structure of the synthesized compound was determined . Density functional theory (DFT) calculations are also employed to optimize geometric bond lengths and angles, which
Scientific Research Applications
Antitumor Activity
This compound and its derivatives, specifically pyrazolo[3,4-d]pyrimidine derivatives, have been synthesized and studied for their antitumor properties. They exhibit varying degrees of antitumor activity against specific cancer cell lines. For instance, one of the derivatives demonstrated significant activity against the human breast adenocarcinoma cell line MCF7. Among the derivatives tested, N-(2-chlorophenyl)-2-(3-(methylthio)-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide was identified as particularly active, with an IC50 value comparable to that of standard antitumor agents like doxorubicin (El-Morsy et al., 2017), (El-Morsy et al., 2017).
In Vitro Cytotoxic Activity
Different derivatives of this compound have been synthesized and evaluated for their in vitro cytotoxic activity against a range of cancer cell lines. Some of the synthesized compounds showed appreciable cancer cell growth inhibition against multiple cancer cell lines, suggesting potential as anticancer agents (Al-Sanea et al., 2020).
Molecular Conformation and Hydrogen Bonding Studies
Studies on similar compounds have shown that different molecular conformations co-exist within certain derivatives, which is significant for understanding the compound's structural characteristics and its interactions through hydrogen bonding. These studies contribute valuable insights into the compound's potential interactions and stability, which are crucial for its application in medicinal chemistry (Narayana et al., 2016).
Antimicrobial and Anticancer Agents
A series of derivatives have been synthesized from this compound, which were then characterized and evaluated for their in vitro antimicrobial and anticancer activities. Some of these derivatives showed higher anticancer activity compared to reference drugs and also exhibited good to excellent antimicrobial activity (Hafez et al., 2016).
properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[1-(2-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N5O3/c1-30-17-7-6-12(8-15(17)22)25-18(28)10-26-11-23-19-13(20(26)29)9-24-27(19)16-5-3-2-4-14(16)21/h2-9,11H,10H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGOQAWDTXWBHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-2-[1-(2-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-chloro-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2515721.png)
![4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2515725.png)


![2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-phenylethanone](/img/structure/B2515731.png)
![1-(3-Chloro-4-methoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2515732.png)
![1-[4-(3-Thienylcarbonyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2515733.png)
![3-(4-Chlorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2515735.png)

![2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-1,3-thiazole](/img/structure/B2515737.png)
![4-(4-Tert-butylphenoxy)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2515741.png)
